molecular formula C6H3BrFN3O B11717777 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11717777
M. Wt: 232.01 g/mol
InChI Key: HVRLPPAOIHWCJP-UHFFFAOYSA-N
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Description

6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing bromine and fluorine substituents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and biological properties .

Scientific Research Applications

6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical pathways. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 6-bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

Compared to similar compounds, 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .

Properties

Molecular Formula

C6H3BrFN3O

Molecular Weight

232.01 g/mol

IUPAC Name

6-bromo-8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C6H3BrFN3O/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)

InChI Key

HVRLPPAOIHWCJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=O)N2C=C1Br)F

Origin of Product

United States

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